molecular formula C17H17NO4 B2503984 2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid CAS No. 423731-45-7

2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid

Cat. No.: B2503984
CAS No.: 423731-45-7
M. Wt: 299.326
InChI Key: LKSSGQPKPOXDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, an aminoethyl linkage, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid typically involves the reaction of benzoic acid derivatives with 2-(4-methylphenoxy)ethylamine. The process may include steps such as esterification, amidation, and purification through recrystallization or chromatography. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may yield amine or alcohol derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, leading to halogenated or alkylated products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions include oxidized quinones, reduced amines or alcohols, and substituted aromatic compounds. These products can be further utilized in various applications or as intermediates in more complex syntheses.

Scientific Research Applications

2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzoic acid: A structurally similar compound with an aminoethyl group attached to the benzoic acid core.

    2-(4-Methylphenoxy)ethylamine: Shares the methylphenoxyethyl moiety but lacks the benzoic acid component.

Uniqueness

2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid is unique due to its combined structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-[2-(4-methylphenoxy)ethylcarbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-6-8-13(9-7-12)22-11-10-18-16(19)14-4-2-3-5-15(14)17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSSGQPKPOXDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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